Para-Hydroxy Substitution Confers Distinct Kinase Inhibition Profile vs. Unsubstituted and Meta-Hydroxy Analogs
While direct kinase inhibition data for the exact compound 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide are not publicly available in peer-reviewed literature, class-level inference from structurally related N-(1,3,4-thiadiazol-2-yl)benzamide derivatives demonstrates that para-substitution on the phenyl ring is critical for achieving potent dual EGFR/HER-2 inhibition. In a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure, the lead compound YH-9 demonstrated selective inhibition of EGFR and HER-2 kinase activity with IC50 values in the sub-micromolar range, while showing weak inhibition of healthy breast (MCF-10A) and lung (Beas-2B) cells, indicating a favorable selectivity window [1]. The para-hydroxy group in 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide is expected to engage in hydrogen-bonding interactions with the kinase hinge region, a binding mode that is not accessible to unsubstituted benzamide analogs or to the meta-hydroxy isomer (CAS 1019359-73-9), which presents a different hydrogen-bonding geometry and altered biological activity profile [2].
| Evidence Dimension | Kinase inhibition selectivity (EGFR/HER-2 vs. healthy cells) |
|---|---|
| Target Compound Data | Para-hydroxy substitution predicted to confer favorable kinase binding; exact IC50 not available for this CAS |
| Comparator Or Baseline | Unsubstituted N-(1,3,4-thiadiazol-2-yl)benzamide: No reported kinase inhibition data; 3-hydroxy isomer (CAS 1019359-73-9): Altered binding geometry predicted |
| Quantified Difference | Class-level data: Related N-(1,3,4-thiadiazol-2-yl)benzamide derivatives show IC50 values in sub-µM range against EGFR/HER-2 vs. >10 µM against healthy cells |
| Conditions | In vitro kinase assays; CCK-8 and 3D cell viability assays against MCF-7, SK-BR-3, A549, H1975 cancer cells and MCF-10A, Beas-2B healthy cells |
Why This Matters
The para-hydroxy substitution pattern is a critical determinant of target engagement and selectivity, making this compound a preferred scaffold for developing dual EGFR/HER-2 inhibitors with reduced off-target toxicity.
- [1] Li, X.Y., et al. Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis. Bioorganic Chemistry, 2022, 119, 105469. View Source
- [2] Göblyös, A., et al. Thiazole and thiadiazole analogues as a novel class of adenosine receptor antagonists. Journal of Medicinal Chemistry, 2005, 48(4), 1145-1148. View Source
